{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
4-[Bis(4-fluorophenyl)methyl]piperazino(3,4,5-trimethoxyphenyl)methanone: is a chemical compound with a complex structure. Let’s break it down:
- The core structure consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with two 4-fluorophenylmethyl groups attached.
- Additionally, there’s a 3,4,5-trimethoxyphenyl group linked to the piperazine ring.
Preparation Methods
Synthetic Routes:
Fluorination of Benzhydryl Chloride:
Reaction Conditions:
- The reaction typically occurs in a solvent (e.g., water or methanol) under reflux conditions.
- The hydrolysis step requires elevated temperature (commonly around the boiling point of the solvent).
Industrial Production:
- Industrial-scale production may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions and purification steps ensures high yield and purity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or other oxygenated derivatives.
Reduction: Reduction of the ketone group could yield an alcohol or amine.
Substitution: The fluorine atoms on the phenyl rings are susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) or Lewis acids (for substitution) may be employed.
Major Products: These depend on the specific reaction conditions but could include reduced or substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a CB1 receptor inverse agonist (similar to rimonabant) for obesity treatment.
Neuroscience: Explore its effects on the endocannabinoid system and central nervous system.
Drug Development: Assess its selectivity, pharmacokinetics, and safety profile.
Mechanism of Action
CB1 Receptor Interaction: As an inverse agonist, it reduces basal G protein coupling activity of CB1.
Cell Surface Localization: It increases CB1 receptor localization on cell surfaces.
Structural Distinction: Unlike first-generation CB1 inverse agonists, its benzhydryl piperazine scaffold offers novel opportunities.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C27H28F2N2O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H28F2N2O4/c1-33-23-16-20(17-24(34-2)26(23)35-3)27(32)31-14-12-30(13-15-31)25(18-4-8-21(28)9-5-18)19-6-10-22(29)11-7-19/h4-11,16-17,25H,12-15H2,1-3H3 |
InChI Key |
IKPZXVGUPXHXKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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